molecular formula C13H13F3O B8153155 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene

Cat. No.: B8153155
M. Wt: 242.24 g/mol
InChI Key: LUSVROZYXMRNQO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and catalysts, such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine, chlorine, or various organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives .

Scientific Research Applications

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl and cyclopropylmethoxy groups can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, the vinyl group provides a site for further functionalization, and the cyclopropylmethoxy group can influence binding interactions and overall stability .

Properties

IUPAC Name

1-(cyclopropylmethoxy)-3-ethenyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c1-2-9-5-11(13(14,15)16)7-12(6-9)17-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSVROZYXMRNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)OCC2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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